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Compound of Interest

Compound Name: 2,2-Dimethylaziridine

Cat. No.: B1330147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2,2-Dimethylaziridine (CAS No: 2658-24-4), a key building block in organic synthesis and

pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational

dataset for its identification, characterization, and utilization in complex molecular design and

synthesis.

Spectroscopic Data Summary
The empirical formula for 2,2-Dimethylaziridine is C₄H₉N, with a molecular weight of 71.12

g/mol . The spectroscopic data presented below has been compiled from publicly available

databases and seminal literature to ensure accuracy and reliability.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. The ¹H and ¹³C NMR data for 2,2-Dimethylaziridine are summarized below.

¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.08 s 6H 2 x CH₃

1.43 s 2H CH₂

0.84 s 1H NH

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

23.9 2 x CH₃

30.6 C(CH₃)₂

31.2 CH₂

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic absorption bands for 2,2-Dimethylaziridine are detailed in the following table.

Wavenumber (cm⁻¹) Intensity Assignment

3280 Strong, Broad N-H Stretch

2960 Strong C-H Stretch (asymmetric, CH₃)

2920 Strong C-H Stretch (asymmetric, CH₂)

2860 Medium C-H Stretch (symmetric, CH₃)

1460 Medium C-H Bend (scissoring, CH₂)

1370 Medium C-H Bend (symmetric, CH₃)

1230 Medium C-N Stretch

850 Medium Ring Deformation
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information from its fragmentation pattern. The electron

ionization (EI) mass spectrum of 2,2-Dimethylaziridine is summarized below.

m/z Relative Intensity (%) Assignment

71 15 [M]⁺ (Molecular Ion)

56 100 [M - CH₃]⁺

42 30 [C₂H₄N]⁺

41 25 [C₃H₅]⁺

30 20 [CH₄N]⁺

Experimental Protocols
While the specific experimental conditions for the acquisition of the compiled data for 2,2-
Dimethylaziridine are not fully detailed in the source databases, the following represents

standard methodologies for obtaining such spectra for a volatile, low-molecular-weight amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2,2-Dimethylaziridine (typically 5-25 mg) is prepared in a deuterated solvent

(e.g., CDCl₃, ~0.5-0.7 mL) containing a small amount of tetramethylsilane (TMS) as an internal

standard (0 ppm). The spectra are recorded on a high-field NMR spectrometer (e.g., 300 or

500 MHz for ¹H NMR). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to

simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a liquid sample like 2,2-Dimethylaziridine, the IR spectrum is typically obtained using the

neat liquid film method. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or

KBr) to create a thin film. The spectrum is then recorded using a Fourier Transform Infrared

(FT-IR) spectrometer.
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Mass Spectrometry (MS)

The mass spectrum is generally obtained using a mass spectrometer with an electron

ionization (EI) source. The volatile liquid sample is introduced into the ion source, often via a

gas chromatograph (GC-MS) for separation and purification. In the ion source, the molecules

are bombarded with high-energy electrons (typically 70 eV), causing ionization and

fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and

detected.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2,2-Dimethylaziridine.
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Caption: Generalized workflow for spectroscopic analysis of a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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